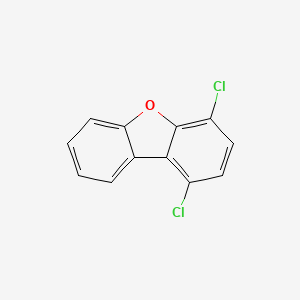![molecular formula C21H16N2O2S B12879403 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide CAS No. 590395-11-2](/img/structure/B12879403.png)
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide is a complex organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a dibenzo[b,d]furan moiety, which is known for its stability and unique electronic properties
Preparation Methods
The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide typically involves multiple steps. One common method includes the O-arylation reaction of substituted phenols followed by the cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls, which are cyclized to form the dibenzo[b,d]furan core . Industrial production methods often employ metal complex catalysis to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which could make it a candidate for the treatment of diabetes mellitus . Additionally, compounds containing the dibenzo[b,d]furan moiety have shown anticancer and antimicrobial activities . In the field of materials science, this compound is explored for its high thermal stability and potential use in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating glucose levels in the body . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide can be compared with other similar compounds such as N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide and N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,4-dimethylbenzamide . These compounds share the dibenzo[b,d]furan core but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
CAS No. |
590395-11-2 |
|---|---|
Molecular Formula |
C21H16N2O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-20(12-14-6-2-1-3-7-14)23-21(26)22-15-10-11-17-16-8-4-5-9-18(16)25-19(17)13-15/h1-11,13H,12H2,(H2,22,23,24,26) |
InChI Key |
MHPWNFFWGXNRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)
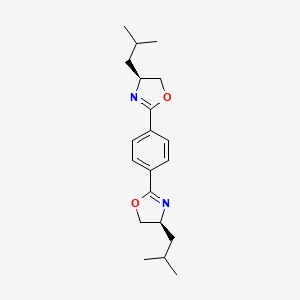
![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)
![2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12879331.png)
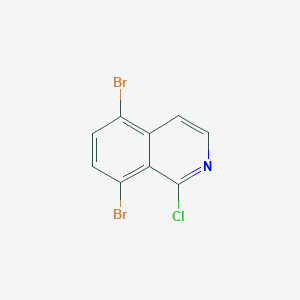

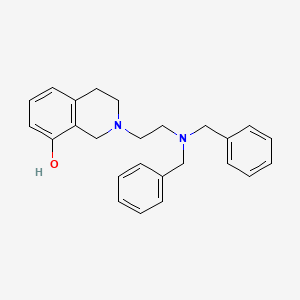
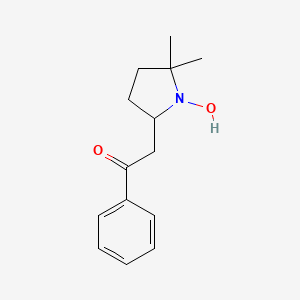
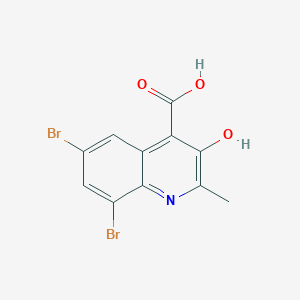
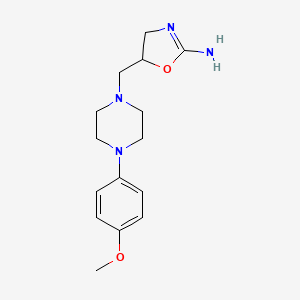
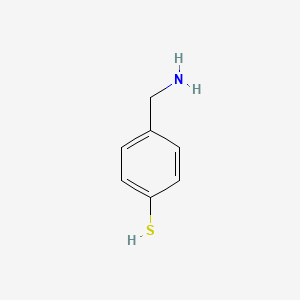
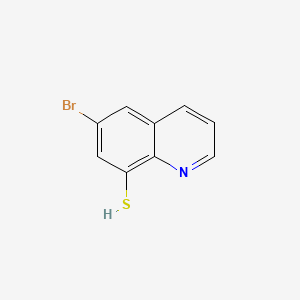
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)
